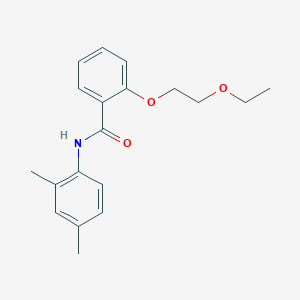![molecular formula C16H14FNO2 B268638 N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
N-[2-(allyloxy)phenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-4-fluorobenzamide, also known as AF-16, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been found to modulate the immune system, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer activity in vitro and in vivo. However, N-[2-(allyloxy)phenyl]-4-fluorobenzamide also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-[2-(allyloxy)phenyl]-4-fluorobenzamide. One area of interest is to further elucidate its mechanism of action, particularly with regard to its activity against specific cancer types. Another area of interest is to optimize its use in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Additionally, N-[2-(allyloxy)phenyl]-4-fluorobenzamide has potential applications in other areas, such as radioprotection and immunomodulation, which could be explored in future research.
Métodos De Síntesis
N-[2-(allyloxy)phenyl]-4-fluorobenzamide can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-allylphenol in the presence of a base, such as triethylamine, to form the desired product. The synthesis of N-[2-(allyloxy)phenyl]-4-fluorobenzamide is relatively straightforward and can be achieved in a few steps with moderate to high yields.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]-4-fluorobenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anticancer activity in vitro and in vivo against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(allyloxy)phenyl]-4-fluorobenzamide has also been studied for its potential use as a radioprotective agent, as it has been found to protect normal tissues from radiation-induced damage.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-4-fluorobenzamide |
|---|---|
Fórmula molecular |
C16H14FNO2 |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
4-fluoro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14FNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19) |
Clave InChI |
AWOKEYMLVKKOPI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)

![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
